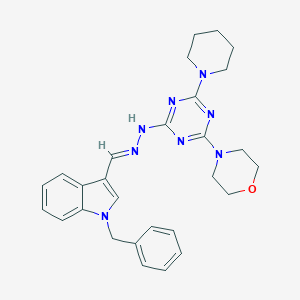![molecular formula C27H27FN2O4 B301624 2-amino-4-{3-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301624.png)
2-amino-4-{3-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-4-{3-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, also known as E7080, is a small molecule tyrosine kinase inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. It was first developed by Eisai Co., Ltd. and is currently undergoing clinical trials for various types of cancer.
Mecanismo De Acción
2-amino-4-{3-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile inhibits the activity of several key signaling pathways involved in cancer cell growth and survival, including VEGFR, FGFR, and PDGFR. By inhibiting these pathways, 2-amino-4-{3-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can prevent the formation of new blood vessels that supply nutrients and oxygen to tumors, and can also induce cancer cell death.
Biochemical and physiological effects:
2-amino-4-{3-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been shown to have potent anti-tumor activity in preclinical studies, and has also demonstrated favorable pharmacokinetic properties in animal models and humans. It has a long half-life and is well-tolerated, with minimal side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-amino-4-{3-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has several advantages for use in lab experiments, including its potent anti-tumor activity, favorable pharmacokinetic properties, and well-tolerated side effect profile. However, there are also some limitations to its use, including the need for careful dosing and monitoring to avoid toxicity, and the potential for drug resistance to develop over time.
Direcciones Futuras
There are several potential future directions for research on 2-amino-4-{3-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, including the development of combination therapies with other anti-cancer agents, the identification of biomarkers that can predict response to treatment, and the exploration of new indications for its use in other types of cancer. Additionally, further studies are needed to better understand the mechanisms of resistance to 2-amino-4-{3-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, and to develop strategies to overcome this resistance.
Métodos De Síntesis
The synthesis of 2-amino-4-{3-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves multiple steps, including the reaction of 4-hydroxy-3-methoxybenzaldehyde with ethyl cyanoacetate to form 4-hydroxy-3-methoxyphenylacrylic acid ethyl ester. This intermediate is then reacted with 2-fluorobenzyl bromide to form 3-ethoxy-4-[(2-fluorobenzyl)oxy]cinnamic acid ethyl ester. The final step involves the reaction of this intermediate with 7,7-dimethyl-4-oxo-4H-chromene-3-carbonitrile and ammonia to form 2-amino-4-{3-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile.
Aplicaciones Científicas De Investigación
2-amino-4-{3-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been extensively studied for its potential therapeutic applications in cancer treatment. It is a multi-targeted tyrosine kinase inhibitor that targets several key signaling pathways involved in cancer cell growth and survival, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR). It has shown promising results in preclinical studies and is currently undergoing clinical trials for various types of cancer, including thyroid cancer, hepatocellular carcinoma, and non-small cell lung cancer.
Propiedades
Nombre del producto |
2-amino-4-{3-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile |
|---|---|
Fórmula molecular |
C27H27FN2O4 |
Peso molecular |
462.5 g/mol |
Nombre IUPAC |
2-amino-4-[3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C27H27FN2O4/c1-4-32-22-11-16(9-10-21(22)33-15-17-7-5-6-8-19(17)28)24-18(14-29)26(30)34-23-13-27(2,3)12-20(31)25(23)24/h5-11,24H,4,12-13,15,30H2,1-3H3 |
Clave InChI |
WTWMRGMYLXWQHF-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(OC3=C2C(=O)CC(C3)(C)C)N)C#N)OCC4=CC=CC=C4F |
SMILES canónico |
CCOC1=C(C=CC(=C1)C2C(=C(OC3=C2C(=O)CC(C3)(C)C)N)C#N)OCC4=CC=CC=C4F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 5-(4-ethoxyphenyl)-2-({1-[3-(methoxycarbonyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301544.png)
![ethyl 2-(3-bromo-5-chloro-2-hydroxybenzylidene)-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301545.png)
![ethyl 5-(2-chlorophenyl)-2-(2,3-dichlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301549.png)
![ethyl 5-(2-chlorophenyl)-2-(4-hydroxy-3-iodobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301550.png)
![{2,6-dichloro-4-[(5-(2-chlorophenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]phenoxy}acetic acid](/img/structure/B301551.png)
![ethyl (2E)-5-(2-chlorophenyl)-7-methyl-3-oxo-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301552.png)
![ethyl 2-(5-bromo-3-chloro-2-hydroxybenzylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301554.png)
![ethyl 5-(2-chlorophenyl)-2-[4-(methoxycarbonyl)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301555.png)
![ethyl 5-(2-chlorophenyl)-2-[4-(diethylamino)-2-hydroxybenzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301556.png)
![Methyl 4-{[({6-[({2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}carbonyl)amino]-1,3-benzothiazol-2-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B301557.png)
![Methyl {[6-({2-[(4-phenyl-1-piperazinyl)carbonyl]benzoyl}amino)-1,3-benzothiazol-2-yl]sulfanyl}acetate](/img/structure/B301558.png)

![2-[(2E)-1-methyl-2-(thiophen-2-ylmethylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B301562.png)
![N-(2-{[2-(2-allylphenoxy)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-methylbenzamide](/img/structure/B301564.png)